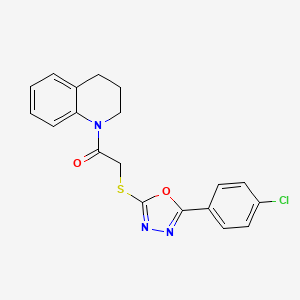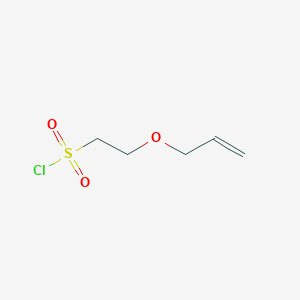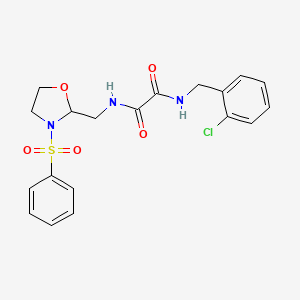
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-(furan-2-yl)-1,4-thiazepan-4-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
The compound belongs to a broader class of chemical compounds known for their potential in various biological activities. A novel series of pyrazoline derivatives, which share structural motifs with the mentioned compound, have been synthesized using microwave irradiation methods, showing enhanced yields and environmental benefits. These compounds were evaluated for their anti-inflammatory and antibacterial activities, with some showing significant potential. The molecular docking studies further supported their potential as anti-inflammatory agents, highlighting the compound's relevance in developing new therapeutic agents (Ravula et al., 2016).
Chemical Synthesis Techniques
The compound's synthesis aligns with innovative chemical synthesis techniques, such as the Prins cyclization method, to create novel hexahydro-1H-furo[3,4-c]pyran derivatives. This method demonstrates the versatility of furan-containing compounds in organic synthesis, providing good yields with high selectivity, which can be crucial for pharmaceutical applications (Reddy et al., 2012).
Antimicrobial Activity
Further research into similar compounds has revealed their potential in antimicrobial applications. For instance, a series of furan-2-yl(phenyl)methanone derivatives have been synthesized and shown to inhibit protein tyrosine kinase in vitro, suggesting their use as antimicrobial agents or in cancer therapy due to their ability to interfere with essential bacterial enzymes or cancer cell signaling pathways (Zheng et al., 2011).
Anticancer and Antitumoral Activity
The structural flexibility of compounds within this family allows for significant biological activities, including anticancer and antitumoral effects. The synthesis of derivatives starting from basic components and reacting with various aldehydes has led to compounds that were evaluated for their anticancer properties. These studies reveal the compounds' potential to inhibit tubulin polymerization, a critical process in cancer cell division, indicating their utility in developing new anticancer therapies (Jilloju et al., 2021).
Synthesis and Vascular Activity
In the context of vascular health, some furan-2-yl(phenyl)methanone derivatives have demonstrated inhibitory activities against vascular smooth muscle cell proliferation, a key factor in the development of cardiovascular diseases. This suggests their potential use in treating or preventing conditions associated with abnormal vascular smooth muscle cell growth, such as atherosclerosis (Li Qing-shan, 2011).
Propriétés
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15-17(14-21-23(15)16-6-3-2-4-7-16)20(24)22-10-9-19(26-13-11-22)18-8-5-12-25-18/h2-8,12,14,19H,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQAGIRZRDJGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
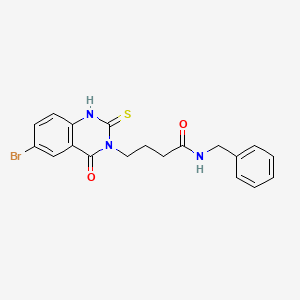
![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)
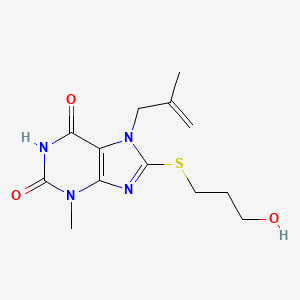

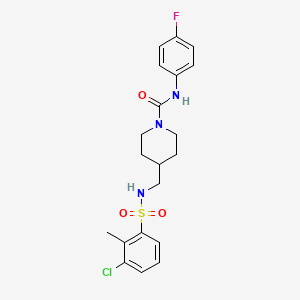
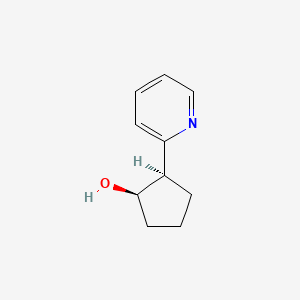

![1-(2-Methylpropyl)-2-[(4-phenylmethoxyphenoxy)methyl]aziridine](/img/structure/B2888498.png)
